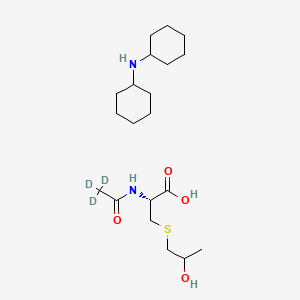

N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 Dicyclohexylammonium Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 Dicyclohexylammonium Salt is a stable isotope-labeled compound. It is a derivative of cysteine, an amino acid, and is used primarily in scientific research. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and research applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 Dicyclohexylammonium Salt involves multiple steps. The starting material is typically a cysteine derivative, which undergoes acetylation and subsequent reaction with 2-hydroxypropyl groups. The introduction of deuterium atoms is achieved through the use of deuterated reagents. The final step involves the formation of the dicyclohexylammonium salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common to maintain consistency and efficiency in production.

化学反应分析

Types of Reactions

N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 Dicyclohexylammonium Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound back to its thiol form.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted cysteine derivatives.

科学研究应用

Biochemical Studies

N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 is utilized as a biochemical tool to study metabolic pathways involving cysteine and its derivatives. Its stable isotope labeling allows for precise tracking in metabolic studies, particularly in understanding sulfur metabolism and detoxification processes.

Antioxidant Research

The compound exhibits significant antioxidant properties, which are vital in research related to oxidative stress. Studies have shown that it can modulate reactive oxygen species levels, thereby protecting cells from oxidative damage. This makes it a candidate for exploring therapeutic effects in conditions characterized by oxidative stress, such as neurodegenerative diseases and cancer.

Pharmacological Applications

Research indicates potential therapeutic applications of N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 in treating various conditions:

- Detoxification : It plays a role in detoxifying harmful metabolites, making it relevant in studies related to xenobiotic exposure.

- Cancer Research : Its ability to scavenge free radicals positions it as a potential agent in cancer therapy, particularly in combination with other treatments to mitigate oxidative damage caused by chemotherapy.

Metabolomics

In metabolomic studies, this compound serves as a reference standard for identifying and quantifying metabolites associated with cysteine metabolism. Its stable isotope form allows researchers to differentiate between endogenous and exogenous sources of metabolites in biological samples.

Case Study 1: Antioxidant Mechanisms

A study published in the Journal of Biological Chemistry investigated the antioxidant mechanisms of N-Acetyl-S-(2-hydroxypropyl)cysteine-d3. Results indicated that the compound effectively reduced intracellular reactive oxygen species levels in human cell lines exposed to oxidative stressors, suggesting its potential use as a protective agent in oxidative damage scenarios .

Case Study 2: Metabolic Pathway Analysis

Research featured in Metabolomics highlighted the role of N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 in metabolic pathways involving sulfur-containing amino acids. The study utilized stable isotope labeling to trace metabolic fluxes and demonstrated how this compound aids in understanding the dynamics of sulfur metabolism under varying physiological conditions .

作用机制

The mechanism of action of N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 Dicyclohexylammonium Salt involves its incorporation into biochemical pathways where cysteine plays a role. The deuterium atoms provide a unique signature that can be detected using analytical techniques, allowing researchers to track the compound’s distribution and transformation within biological systems. The molecular targets and pathways involved include those related to cysteine metabolism and detoxification processes.

相似化合物的比较

Similar Compounds

- N-Acetyl-S-(2-hydroxypropyl)cysteine

- N-Acetyl-S-(3-hydroxypropyl)cysteine

- N-Acetyl-S-(2-hydroxyethyl)cysteine

Uniqueness

N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 Dicyclohexylammonium Salt is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for use as an internal standard in analytical methods. This isotopic labeling provides distinct advantages in tracing and quantification compared to non-labeled analogs.

生物活性

N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 Dicyclohexylammonium Salt (CAS No. 1356934-59-2) is a stable isotope-labeled derivative of N-acetylcysteine, which has garnered attention for its potential biological activities. This compound is primarily studied for its role in detoxification processes and its effects on various biochemical pathways.

- Molecular Formula : C20H38N2O4S

- Molecular Weight : 402.59 g/mol

- Structure : The compound features a dicyclohexylammonium salt structure, enhancing its solubility and stability in biological systems.

N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 functions as a precursor to cysteine, a critical amino acid involved in the synthesis of glutathione, an important antioxidant. The biological activity of this compound can be attributed to the following mechanisms:

- Antioxidant Activity : By replenishing intracellular levels of glutathione, it helps mitigate oxidative stress in cells.

- Detoxification : It aids in the conjugation and excretion of harmful metabolites, particularly through mercapturic acid pathways .

- Modulation of Cellular Signaling : It may influence signaling pathways related to inflammation and apoptosis by altering redox states within cells .

Biological Studies and Findings

Numerous studies have explored the biological activities of N-acetyl derivatives, including this compound. Here are some key findings:

- Mercapturic Acid Metabolism :

- Antioxidative Properties :

- Potential Therapeutic Applications :

Case Study 1: Hepatotoxicity Protection

A study involving hepatotoxicity induced by acetaminophen demonstrated that administration of N-acetyl-S-(2-hydroxypropyl)cysteine-d3 significantly reduced liver enzyme levels indicative of damage, supporting its protective role against drug-induced liver injury.

Case Study 2: Inflammation Modulation

In an experimental model of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 1356934-59-2 |

| Molecular Weight | 402.59 g/mol |

| HPLC Purity | >95% |

| Storage Temperature | -20°C |

| Biological Activity | Observations |

|---|---|

| Antioxidant Activity | Reduces oxidative stress |

| Detoxification | Enhances mercapturic acid excretion |

| Anti-inflammatory Effects | Decreases cytokine levels |

属性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-3-(2-hydroxypropylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C8H15NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)3-14-4-7(8(12)13)9-6(2)11/h11-13H,1-10H2;5,7,10H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t;5?,7-/m.0/s1/i;2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBCHTMPMCAKAX-QVMWVPAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSCC(C(=O)O)NC(=O)C)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。